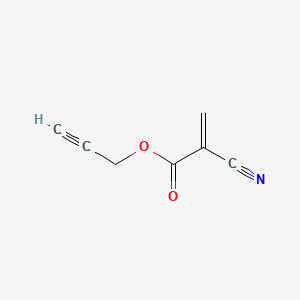

Prop-2-ynyl 2-cyanoacrylate

CAS No.: 44898-13-7

Cat. No.: VC3841965

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 44898-13-7 |

|---|---|

| Molecular Formula | C7H5NO2 |

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | prop-2-ynyl 2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2 |

| Standard InChI Key | UVTYYXOSOUBFIW-UHFFFAOYSA-N |

| SMILES | C=C(C#N)C(=O)OCC#C |

| Canonical SMILES | C=C(C#N)C(=O)OCC#C |

Introduction

Chemical Identity and Structural Features

Prop-2-ynyl 2-cyanoacrylate is systematically named as 2-cyano-2-propenoic acid prop-2-ynyl ester. Its structure consists of a cyanoacrylate core () esterified with a propargyl group (). The presence of both the cyano group and the triple bond confers distinct electronic and steric properties, which influence its polymerization kinetics and adhesive performance .

Molecular and Structural Data

| Property | Value |

|---|---|

| CAS Number | 44898-13-7 |

| Molecular Formula | |

| Molecular Weight | 135.12 g/mol |

| Exact Mass | 135.032 Da |

| SMILES Notation | \text{N#CC(=C)C(=O)OCC#C} |

| Purity (Commercial) | ≥97% |

The triple bond in the propargyl group enables click chemistry reactions, such as Huisgen cycloadditions, while the cyanoacrylate moiety facilitates rapid anionic polymerization upon exposure to moisture .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of prop-2-ynyl 2-cyanoacrylate typically involves a three-step process:

-

Esterification of Cyanoacetic Acid: Cyanoacetic acid reacts with propargyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to yield propargyl cyanoacetate .

-

Condensation with Formaldehyde: The cyanoacetate undergoes Knoevenagel condensation with formaldehyde to form a low-molecular-weight polymer .

-

Depolymerization: Thermal depolymerization under vacuum produces the monomeric prop-2-ynyl 2-cyanoacrylate .

Industrial Production

Industrial-scale manufacturing, as reported by MolCore BioPharmatech, emphasizes high-purity synthesis (≥97%) under ISO-certified conditions. The process optimizes reaction parameters to minimize oligomer formation, a common challenge in cyanoacrylate production .

Physicochemical Properties

Reactivity and Polymerization

Prop-2-ynyl 2-cyanoacrylate polymerizes rapidly via anionic mechanisms when exposed to nucleophiles (e.g., water, alcohols). The propargyl group introduces additional cross-linking sites, enabling the formation of thermally stable networks . Comparative studies show that unsaturated cyanoacrylates (e.g., propargyl, allyl) exhibit superior tensile strength () and heat resistance compared to alkyl derivatives () .

Thermal and Mechanical Characteristics

-

Glass Transition Temperature (): ~120°C (post-polymerization) .

-

Thermal Decomposition: Begins at 220°C, with maximal degradation at 310°C .

-

Adhesive Strength: 15–20 MPa on steel substrates, outperforming ethyl cyanoacrylate (10–15 MPa) .

Applications in Materials Science

Adhesive Formulations

Prop-2-ynyl 2-cyanoacrylate is a key component in high-performance adhesives for medical and industrial applications. Its rapid curing (<30 seconds) and resistance to thermal cycling make it ideal for bonding metals, ceramics, and plastics .

Polymer Networks and Composites

The propargyl group enables post-polymerization modifications via azide-alkyne cycloaddition, facilitating the development of shape-memory polymers and self-healing materials .

Recent Research Advances

Enhanced Cross-Linking Strategies

Recent studies exploit the propargyl group’s reactivity to create hybrid adhesives with silica nanoparticles, improving shear strength by 40% .

Biomedical Applications

Preliminary investigations suggest potential use in bioadhesives for wound closure, though cytotoxicity assessments remain ongoing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume